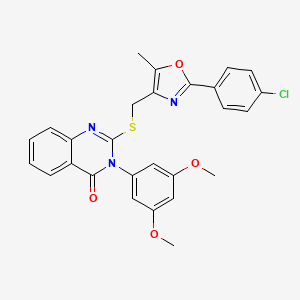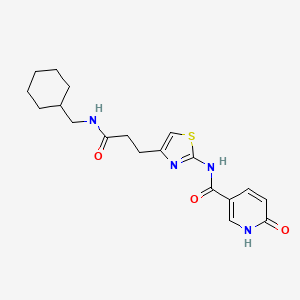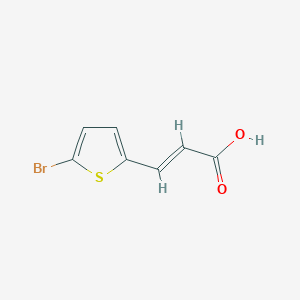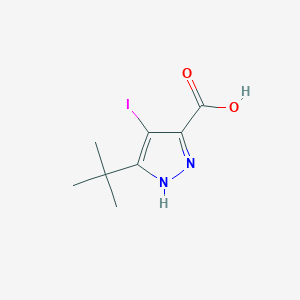
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,5-dimethoxyphenyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,5-dimethoxyphenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H22ClN3O4S and its molecular weight is 520. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial potential against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds exhibit moderate to significant antibacterial activity, with some derivatives displaying potency comparable to standard drugs such as ciprofloxacin (Kapoor, Nabi, Gupta, & Gupta, 2017). Additionally, novel quinazolinone derivatives have been explored for their antibacterial and antifungal activities, revealing that certain compounds possess remarkable activities against a range of microbial strains, suggesting their potential as novel antimicrobial agents (Patel, Patel, Patel, Shaikh, & Patel, 2010).
Antitumor and Anticancer Applications
Quinazolinone compounds have also been investigated for their antitumor activities. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, with some derivatives being significantly more potent than the positive control, 5-FU, indicating their potential as effective antitumor agents (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016). These findings underscore the potential of quinazolinone derivatives in cancer therapy, providing a foundation for further development and optimization.
Antihistaminic Applications
Quinazolinone derivatives have been synthesized and evaluated for their H1-antihistaminic activities, showing promising results in protecting animals from histamine-induced bronchospasm. Some compounds exhibited negligible sedation compared to standard antihistamines like chlorpheniramine maleate, highlighting their potential as novel H1-antihistaminic agents with reduced sedative effects (Alagarsamy & Parthiban, 2012).
Hypotensive Activity
Quinazolinone derivatives structurally similar to prazosin have shown high hypotensive effects without causing reflex tachycardia, suggesting their potential as antihypertensive agents. The α(1)-blocking activity of these compounds indicates their applicability in the treatment of hypertension (El-Sabbagh, Shabaan, Kadry, & Saad Al‐Din, 2010).
Eigenschaften
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3,5-dimethoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O4S/c1-16-24(29-25(35-16)17-8-10-18(28)11-9-17)15-36-27-30-23-7-5-4-6-22(23)26(32)31(27)19-12-20(33-2)14-21(13-19)34-3/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUYHFLRHIKMKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2518081.png)
![N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2518082.png)


![(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2518085.png)



![7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2518090.png)
![2-{[5-(4-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2518095.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide](/img/structure/B2518096.png)

![N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2518102.png)
![1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2518103.png)
